Pdino
Overview
Description
N,N’-Bis (N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide: . PDINO is a perylene diimide derivative bearing an amino N-oxide group, characterized by π-delocalized planar structures and high electron affinities . It is widely used as a cathode interlayer material in organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: PDINO can be synthesized through the condensation of N,N-dimethyldipropylenetriamine with perylene-3,4,9,10-tetracarboxylic dianhydride in methanol . The reaction proceeds almost entirely in methanol, resulting in the formation of this compound .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes, with a focus on maintaining high purity and yield. The process typically includes the following steps:
Condensation Reaction: The starting materials, and , are reacted in methanol under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity (>98%).
Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Chemical Reactions Analysis
Types of Reactions: PDINO undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which can affect its electronic properties.
Reduction: Reduction reactions can modify the electron density on the this compound molecule, influencing its conductivity and other properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of perylene diimide derivatives with different oxidation states, while substitution reactions can yield various functionalized this compound derivatives .
Scientific Research Applications
PDINO has a wide range of scientific research applications, including:
Organic Photovoltaics (OPVs): this compound is used as a cathode interlayer material in OPVs, enhancing the efficiency of organic solar cells by improving electron transport and reducing recombination losses.
Organic Light-Emitting Diodes (OLEDs): this compound is employed in OLEDs to improve electron injection and transport, leading to higher device efficiency and stability.
Electrochemical Sensors: this compound-based materials are used in electrochemical sensors for detecting various analytes due to their high electron affinity and conductivity.
Biomedical Applications:
Mechanism of Action
PDINO is compared with other similar compounds, such as N,N’-Bis (N,N-dimethylpropan-1-amine)perylene-3,4,9,10-tetracarboxylic diimide (PDIN) and N,N’-Bis (N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide (PDINN) . These compounds share similar core structures but differ in their terminal substituents, which affect their electronic properties and applications .
Uniqueness of this compound:
High Electron Affinity: this compound has a higher electron affinity compared to PDIN and PDINN, making it more effective in electron transport applications.
Thermal Stability: this compound exhibits better thermal stability, which is crucial for the long-term performance of OPVs and OLEDs.
Compatibility with High Work Function Metals: this compound allows high work function metals like gold and silver to act as efficient cathodes, expanding its applicability in various devices.
Comparison with Similar Compounds
PDIN: N,N’-Bis (N,N-dimethylpropan-1-amine)perylene-3,4,9,10-tetracarboxylic diimide
PDINN: N,N’-Bis (N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide
Properties
IUPAC Name |
3-[18-[3-[dimethyl(oxido)azaniumyl]propyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]-N,N-dimethylpropan-1-amine oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O6/c1-37(2,43)17-5-15-35-31(39)23-11-7-19-21-9-13-25-30-26(34(42)36(33(25)41)16-6-18-38(3,4)44)14-10-22(28(21)30)20-8-12-24(32(35)40)29(23)27(19)20/h7-14H,5-6,15-18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGPIPDSPXPWIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCC[N+](C)(C)[O-])C1=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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